Cas no 2228459-70-7 (4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol)

4-(4-クロロ-1-メチル-1H-イミダゾール-5-イル)ブタン-2-オールは、有機合成中間体として重要な化合物です。この物質は、イミダゾール環にクロロ基とメチル基が結合した構造を持ち、さらにヒドロキシル基を有するブタン鎖が付加していることが特徴です。その化学的特性から、医薬品や農薬の合成において有用な中間体として活用されています。特に、選択的反応性と安定性に優れており、多様な誘導体合成が可能です。また、適度な極性と溶解性を示すため、反応溶媒への溶解性が良好という利点があります。この化合物は、精密有機合成において高い汎用性を発揮します。

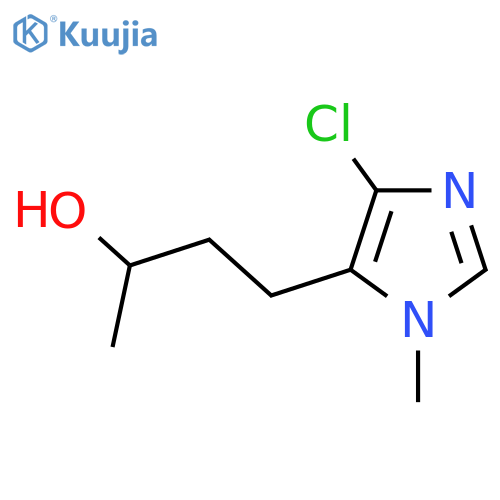

2228459-70-7 structure

商品名:4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol

- EN300-1992041

- 2228459-70-7

-

- インチ: 1S/C8H13ClN2O/c1-6(12)3-4-7-8(9)10-5-11(7)2/h5-6,12H,3-4H2,1-2H3

- InChIKey: YUGQQYAEIRDYIS-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(CCC(C)O)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 188.0716407g/mol

- どういたいしつりょう: 188.0716407g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 38Ų

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992041-0.05g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-1992041-10g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 10g |

$3622.0 | 2023-09-16 | ||

| Enamine | EN300-1992041-5g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-1992041-2.5g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-1992041-1.0g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 1g |

$1801.0 | 2023-05-31 | ||

| Enamine | EN300-1992041-5.0g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 5g |

$5221.0 | 2023-05-31 | ||

| Enamine | EN300-1992041-10.0g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 10g |

$7742.0 | 2023-05-31 | ||

| Enamine | EN300-1992041-0.1g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-1992041-0.25g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 0.25g |

$774.0 | 2023-09-16 | ||

| Enamine | EN300-1992041-0.5g |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |

2228459-70-7 | 0.5g |

$809.0 | 2023-09-16 |

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2228459-70-7 (4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量